Benzotriazol-1-yl Prop-2-enyl Carbonate
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Overview
Description
1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole is a chemical compound known for its unique structure and reactivity. This compound features a benzotriazole ring, which is a versatile scaffold in organic chemistry, and a prop-2-en-1-yloxycarbonyl group, which imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole typically involves the reaction of benzotriazole with prop-2-en-1-yloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the stringent reaction conditions required for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The prop-2-en-1-yloxycarbonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can modify the prop-2-en-1-yloxycarbonyl group.
Scientific Research Applications
1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can bind to active sites of enzymes, inhibiting their activity. The prop-2-en-1-yloxycarbonyl group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-{[(Prop-2-en-1-yl)oxy]carbonyl}glycine: This compound has a similar prop-2-en-1-yloxycarbonyl group but differs in its core structure.
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate: Another compound with a similar functional group but a different core.
Uniqueness
1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole is unique due to its benzotriazole ring, which provides specific reactivity and binding properties not found in the similar compounds listed above.
Properties
IUPAC Name |
benzotriazol-1-yl prop-2-enyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-7-15-10(14)16-13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKYYADAVJMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)ON1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395702 |
Source
|
Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102423-16-5 |
Source
|
Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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